Acetonitrile;4-fluorophenol
Description
4-Fluorophenol is a fluorinated aromatic compound widely studied for its hydrogen-bonding properties, reactivity in organic synthesis, and environmental behavior. It serves as a model substrate in studies on microbial degradation, glycosylation, and metal-ligand interactions. Acetonitrile, a polar aprotic solvent, is frequently used in analytical chemistry (e.g., HPLC) and reaction media due to its miscibility with water and organic compounds . This article focuses on 4-fluorophenol, comparing its physicochemical and biological properties with structurally similar compounds.
Properties
CAS No. |
62576-88-9 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
acetonitrile;4-fluorophenol |
InChI |
InChI=1S/C6H5FO.C2H3N/c7-5-1-3-6(8)4-2-5;1-2-3/h1-4,8H;1H3 |
InChI Key |
YVCLIIDHXUMAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=CC=C1O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol can be synthesized through a nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection . Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture .
Industrial Production Methods
Industrial production of acetonitrile involves the ammoxidation of propylene in the presence of ammonia and air, yielding acrylonitrile and acetonitrile as byproducts . The production of 4-fluorophenol on an industrial scale often involves the fluorination of phenol derivatives using fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Acetonitrile can be reduced to ethylamine under specific conditions.
Substitution: 4-Fluorophenol can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Fluoride ions and suitable leaving groups.
Major Products Formed
Oxidation: Benzoquinone and hydroquinone.
Reduction: Ethylamine.
Substitution: Various substituted phenols.
Scientific Research Applications
Acetonitrile;4-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorophenol involves its oxidative defluorination by cytochrome P450 enzymes. The enzyme catalyzes the insertion of oxygen into the fluorophenol, resulting in the formation of benzoquinone and hydroquinone . Acetonitrile acts as a solvent and can participate in various reactions due to its polar nature .
Comparison with Similar Compounds
Hydrogen Bonding and Association Constants
4-Fluorophenol exhibits strong hydrogen-bonding interactions with transition metal fluorides, as demonstrated by thermodynamic studies (Table 1):
- Key Findings: Early transition metal fluorides (e.g., Ti, Zr, Hf) bind 4-fluorophenol with moderate affinity, driven by entropy changes . Late transition metal complexes (e.g., Pt-PCy₃) exhibit weaker binding due to reduced enthalpy contributions . 4-Fluorophenol’s hydrogen-bonding strength (−ΔH° ≈ 11–14 kJ·mol⁻¹) is intermediate between hexafluoroisopropanol (HFIP, −23.7 kJ·mol⁻¹) and indole/pyrrole .
Bioremediation and Microbial Degradation
Degradation Efficiency :
Glycosylation Yields :
- Key Findings: 4-Fluorophenol is more readily metabolized than 3-fluorophenol, likely due to reduced steric hindrance and toxicity . Glycosylation efficiency depends on substituent position and microbial species.
Chemical Reactivity in Borylation Reactions
4-Fluorophenol undergoes photoinduced borylation without transition metal catalysts (Table 2):
- Key Findings: Electron-rich fluoroarenes (e.g., 4-fluorophenol) undergo heterolytic C–F bond cleavage in polar protic solvents . Acetonitrile as a solvent yields only 5% product, highlighting solvent dependence .
Acid-Base Properties in Acetonitrile-Water Mixtures
The pKa of 4-fluorophenol in 10% acetonitrile-water was determined spectrometrically (Table 3):
| Compound | pKa (10% Acetonitrile-Water) | Reference |
|---|---|---|
| 4-Fluorophenol | 9.2 | |
| 4-Nitrophenol | 7.1 | |
| Phenol | 9.9 | |
| 4-Methylphenol | 10.3 |
- Key Findings: Electron-withdrawing groups (e.g., -NO₂) lower pKa, while electron-donating groups (e.g., -CH₃) increase it. 4-Fluorophenol’s pKa (9.2) reflects moderate acidity influenced by the -F substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
